Methyl 5-bromo-7-azaindole-6-carboxylate Methyl 5-bromo-7-azaindole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1408074-64-5
VCID: VC3413391
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
SMILES: COC(=O)C1=C(C=C2C=CNC2=N1)Br
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

Methyl 5-bromo-7-azaindole-6-carboxylate

CAS No.: 1408074-64-5

Cat. No.: VC3413391

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-7-azaindole-6-carboxylate - 1408074-64-5

Specification

CAS No. 1408074-64-5
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Standard InChI Key AUMFEXBMSDHVRO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C2C=CNC2=N1)Br
Canonical SMILES COC(=O)C1=C(C=C2C=CNC2=N1)Br

Introduction

Chemical Identity and Nomenclature

Methyl 5-bromo-7-azaindole-6-carboxylate is a brominated carboxylate derivative of the 7-azaindole scaffold. The compound is formally identified through several systematic naming conventions and identifiers:

Chemical Identifiers

The compound is recognized through multiple chemical identification systems that facilitate its precise recognition in scientific literature and databases:

Identifier TypeValue
IUPAC NameMethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
CAS Registry Number1408074-64-5
PubChem CID72208053
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
InChIKeyAUMFEXBMSDHVRO-UHFFFAOYSA-N

Synonyms

The compound is also known by several alternative names in scientific literature:

  • Methyl 5-bromo-7-azaindole-6-carboxylate

  • 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-bromo-, methyl ester

  • MFCD21606695

Molecular Structure and Properties

Structural Features

Methyl 5-bromo-7-azaindole-6-carboxylate contains a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core scaffold with two key substituents: a bromine atom at position 5 and a methyl carboxylate group at position 6. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential biological interactions.

The molecular structure can be represented by the SMILES notation:
COC(=O)C1=C(C=C2C=CNC2=N1)Br

Physical and Chemical Properties

The physical and chemical properties of methyl 5-bromo-7-azaindole-6-carboxylate are influenced by its molecular structure, particularly the presence of the bromine atom and the methyl carboxylate group:

PropertyValue/Description
Physical StateLikely a crystalline solid at room temperature
ColorPresumed white to off-white powder (based on related compounds)
SolubilityLikely soluble in organic solvents such as DMSO, chloroform, and methanol
StabilityExpected to be stable under standard laboratory conditions
LogPPredicted to be moderately lipophilic due to bromine substituent

Spectroscopic Characterization

Spectral Properties

Spectroscopic techniques are essential for confirming the structure and purity of methyl 5-bromo-7-azaindole-6-carboxylate:

Spectroscopic MethodExpected Characteristics
¹H NMRSignals for the methyl ester, pyrrole NH, and aromatic protons
¹³C NMRSignals for carbonyl carbon, methyl carbon, and aromatic/heterocyclic carbons
Mass SpectrometryMolecular ion peak at m/z 255/257 (bromine isotope pattern)
IR SpectroscopyCharacteristic bands for C=O stretching, N-H stretching, and aromatic vibrations

Applications and Significance

Pharmaceutical Research

Methyl 5-bromo-7-azaindole-6-carboxylate represents a potentially valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active compounds. The 7-azaindole core is known to serve as a bioisostere for indole in numerous pharmaceutical applications.

Role in Chemical Synthesis

As a functionalized azaindole derivative, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of both a bromine atom and a carboxylate group provides multiple handles for further chemical transformations, including:

  • Cross-coupling reactions (Suzuki, Stille, Negishi) utilizing the bromide

  • Functional group interconversions of the ester group

  • Further elaboration of the azaindole ring system

Structural Relationships

Comparison with Related Compounds

Methyl 5-bromo-7-azaindole-6-carboxylate shares structural similarities with several related compounds, providing context for understanding its properties:

CompoundMolecular WeightStructural Relationship
5-Bromo-7-azaindole197.03 g/molLacks the methyl carboxylate at position 6
7-Azaindole118.14 g/molCore scaffold without substitution
Methyl 7-azaindole-6-carboxylate176.17 g/molLacks the bromine at position 5

Research Status and Future Directions

Current Research Status

Despite its potential utility, comprehensive research specifically focused on methyl 5-bromo-7-azaindole-6-carboxylate appears limited in the publicly available literature. The compound was registered in chemical databases in 2013, suggesting ongoing interest in this structural class .

Future Research Opportunities

Future research directions for methyl 5-bromo-7-azaindole-6-carboxylate may include:

  • Development of optimized synthetic routes

  • Exploration of its potential as a building block in medicinal chemistry

  • Investigation of structure-activity relationships in biological systems

  • Application in the synthesis of novel heterocyclic compounds

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